5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The morpholin-4-yl-2-oxoethyl thioether substituent at the 5-position distinguishes it from other derivatives. Morpholine rings are known to enhance solubility and modulate pharmacokinetic properties, while the thioether linkage may influence redox activity or binding interactions.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S2/c9-7-10-11-8(16-7)15-5-6(13)12-1-3-14-4-2-12/h1-5H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWNOEQXKYKZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of morpholine with appropriate thiocarbonyl compounds under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific conditions required for the synthesis. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole ring is electron-deficient, making positions 2 and 5 susceptible to nucleophilic attack. The amine group at position 2 can participate in condensation or alkylation reactions, while the sulfur atom at position 5 facilitates substitution with electrophiles.
Oxidation of the Thioether Linkage
The thioether group (-S-CH2-) in the side chain is prone to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions.
Condensation Reactions
The primary amine at position 2 reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases or hydrazones, which are intermediates for further functionalization.
Cyclization Reactions
The morpholine moiety and thiadiazole core enable participation in cyclodehydration reactions, forming fused heterocycles.
Biological Interactions
The compound’s reactivity translates to pharmacological effects:
- Antimicrobial Activity : The thiadiazole ring disrupts bacterial cell membranes via interactions with lipid bilayers .
- Anticonvulsant Mechanism : The =N–C–S– moiety modulates GABAergic pathways, increasing chloride ion flux .
Key Stability Considerations
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It can be utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of 1,3,4-thiadiazol-2-amine derivatives are highly dependent on substituents at the 5-position. Key analogs and their distinguishing features are summarized below:
Structural and Electronic Effects
- Planarity : The 1,3,4-thiadiazole core is inherently planar (mean deviation ≤ 0.0042 Å), enabling strong interactions with flat enzyme active sites. Substituents like morpholinyl or trifluoromethyl may slightly distort planarity, affecting binding .
- Solubility: Morpholine and hydroxyethoxy groups (e.g., in 5-amino-3-[(2’-hydroxyethoxy)methyl]- derivatives) improve aqueous solubility, whereas arylthio groups (e.g., chlorobenzyl) increase membrane permeability .
Mechanistic Insights
- Covalent Inhibition : 5-((C4-Nitrobenzyl)thio)-1,3,4-thiadiazol-2-amine acts as a covalent inhibitor (IC₅₀ = 26 μM), likely via nitro group-mediated electrophilic attack on catalytic residues .
- Non-covalent Interactions: Morpholinyl and oxoethyl groups in the target compound may engage in hydrogen bonding or van der Waals interactions, contrasting with the π-π stacking observed in Schiff base analogs .
Biological Activity
5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The structure includes a thiadiazole ring, which is known for its diverse pharmacological properties, including antitumor and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₂N₄O₂S. The compound features a morpholine moiety linked to a thiadiazole ring through a thioether linkage. This structural configuration is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. Specifically, compounds containing the 1,3,4-thiadiazole scaffold have demonstrated promising cytotoxic effects against various cancer cell lines.
Key Findings:
- Cytotoxicity against Cancer Cell Lines :
- Mechanism of Action :
- Case Studies :
Antimicrobial Activity
In addition to anticancer properties, thiadiazole derivatives also exhibit antimicrobial activities.
Key Findings:
- Broad-Spectrum Activity :
- Mechanisms of Action :
Comparative Biological Activity Table
| Biological Activity | Compound | IC₅₀ Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | 5-Thiadiazole Derivative A | 0.28 | Apoptosis induction |
| Anticancer | 5-Thiadiazole Derivative B | 10.10 | DNA/RNA synthesis inhibition |
| Antimicrobial | Thiadiazole Derivative C | Varies | Cell membrane disruption |
Q & A
Q. How do crystal packing interactions influence biological activity?
- Crystal Engineering :
- Hydrogen Bonding : N–H···N interactions (observed in SC-XRD) stabilize supramolecular assemblies, potentially mimicking target binding .
- Dihedral Angles : Conformational flexibility (e.g., 18.2° vs. 30.3° dihedral angles in polymorphs) affects membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
